molecular formula C21H20BrNO4 B2843236 (Z)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one CAS No. 896850-45-6

(Z)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one

Cat. No.: B2843236
CAS No.: 896850-45-6
M. Wt: 430.298
InChI Key: TUGDBWFAGJZHAE-ODLFYWEKSA-N
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Description

(Z)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one: is a synthetic organic compound characterized by its complex structure, which includes a benzofuran core, a brominated methoxybenzylidene moiety, and a pyrrolidinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one typically involves multiple steps:

  • Formation of the Benzofuran Core: : The initial step involves the construction of the benzofuran ring. This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors under acidic or basic conditions.

  • Methoxylation: : The methoxy group is introduced via methylation of the corresponding hydroxy precursor using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

  • Pyrrolidinylmethyl Substitution: : The pyrrolidinylmethyl group is attached through a nucleophilic substitution reaction, where the benzofuran intermediate reacts with pyrrolidine and formaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can target the carbonyl group in the benzofuran ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : The bromine atom in the benzylidene moiety can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a lead compound for the development of new drugs. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for anti-inflammatory, antimicrobial, or anticancer agents.

Industry

In the material science industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it suitable for creating polymers or other advanced materials.

Mechanism of Action

The exact mechanism of action of (Z)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one depends on its application. In medicinal chemistry, it may exert its effects by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and methoxy groups could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(5-chloro-2-methoxybenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one
  • (Z)-2-(5-fluoro-2-methoxybenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one

Uniqueness

Compared to its analogs, (Z)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity and metabolic stability of compounds, potentially leading to improved pharmacokinetic properties.

Properties

IUPAC Name

(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrNO4/c1-26-18-7-4-14(22)10-13(18)11-19-20(25)15-5-6-17(24)16(21(15)27-19)12-23-8-2-3-9-23/h4-7,10-11,24H,2-3,8-9,12H2,1H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGDBWFAGJZHAE-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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